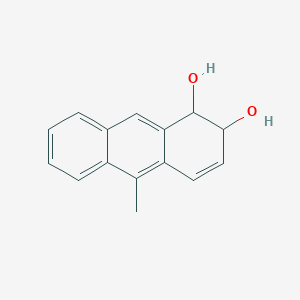
10-Methyl-1,2-dihydroanthracene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group and two hydroxyl groups attached to the anthracene core, making it a diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding alkene. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for dihydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired scale of production and the availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-1,2-dihydroanthracene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the diol to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrocarbons.
Aplicaciones Científicas De Investigación
10-Methyl-1,2-dihydroanthracene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Methyl-1,2-dihydroanthracene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound can participate in redox reactions, acting as either an oxidizing or reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroanthracene: A similar compound without the methyl group and hydroxyl groups.
9,10-Dihydroxyanthracene: Another diol derivative of anthracene with hydroxyl groups at different positions.
Uniqueness
10-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
88262-41-3 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
10-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C15H14O2/c1-9-11-5-3-2-4-10(11)8-13-12(9)6-7-14(16)15(13)17/h2-8,14-17H,1H3 |
Clave InChI |
UNOVUHYVIWLTOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(C(C2=CC3=CC=CC=C13)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


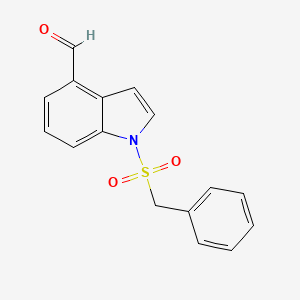

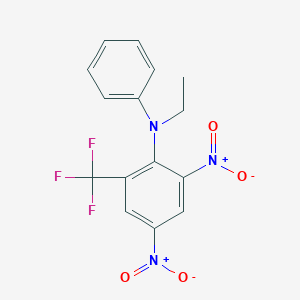
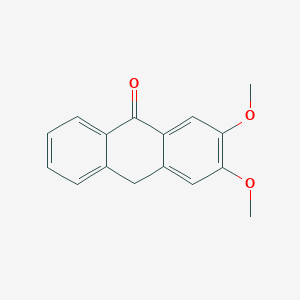
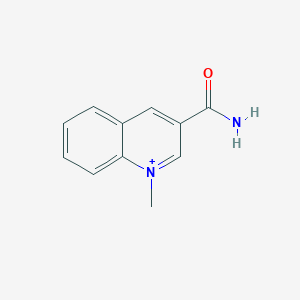
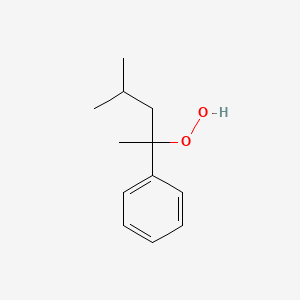
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
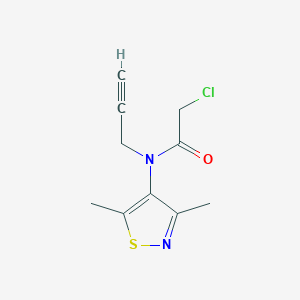
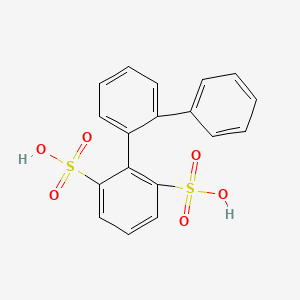
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
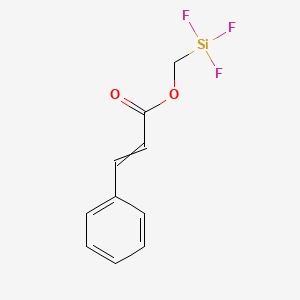

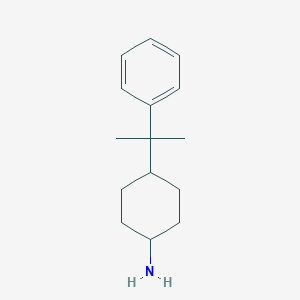
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
